molecular formula C13H17N2NaO3 B13733445 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt CAS No. 17626-60-7

5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt

Cat. No.: B13733445
CAS No.: 17626-60-7
M. Wt: 272.28 g/mol
InChI Key: WTFUIOZBBSAYJP-UHFFFAOYSA-M
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Description

5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt (heptabarbital sodium) is a barbiturate derivative with a 7-membered cycloheptenyl ring and an ethyl group at the 5-position of the barbituric acid core. As the sodium salt, it exhibits enhanced water solubility compared to its free acid form, improving oral bioavailability . Heptabarbital is primarily used as a short-acting sedative-hypnotic, though its clinical use has declined due to stricter regulations and the advent of safer alternatives.

Properties

CAS No.

17626-60-7

Molecular Formula

C13H17N2NaO3

Molecular Weight

272.28 g/mol

IUPAC Name

sodium;5-(cyclohepten-1-yl)-5-ethylpyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C13H18N2O3.Na/c1-2-13(9-7-5-3-4-6-8-9)10(16)14-12(18)15-11(13)17;/h7H,2-6,8H2,1H3,(H2,14,15,16,17,18);/q;+1/p-1

InChI Key

WTFUIOZBBSAYJP-UHFFFAOYSA-M

Canonical SMILES

CCC1(C(=O)NC(=O)[N-]C1=O)C2=CCCCCC2.[Na+]

Related CAS

509-86-4 (Parent)

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Stepwise Preparation

Step 1: Synthesis of Cycloheptenyl-Cyanoacetic Acid Methyl Ester
  • Reactants: Cycloheptanone (112 g), cyanoacetic acid methyl ester (130 g), and catalytic piperidine (2 g).
  • Procedure: The mixture is heated at approximately 60°C in a water bath for several hours until no further water separates, indicating completion of condensation.
  • Workup: The aqueous layer is removed, and the organic phase is distilled under vacuum. The fraction distilling between 160°C and 175°C at 20 mm Hg is collected as cycloheptenyl-cyanoacetic acid methyl ester.
Step 2: Formation of Barbituric Acid Derivative
  • Reactants: 22.1 g of the cycloheptenyl-cyanoacetic acid methyl ester, sodium (4.6 g) dissolved in 100 mL absolute ethanol, and urea (12 g).
  • Procedure: The ester is dissolved in the sodium-ethanol solution, urea is added, and the mixture is heated to about 80°C for approximately 8 hours to promote cyclization.
  • Workup: Ethanol is distilled off under vacuum, the residue is dissolved in cold water, and saponification is performed with diluted hydrochloric acid to yield crude 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid.
  • Purification: The crude product is recrystallized from diluted ethanol, producing colorless needles with a melting point around 174°C.
Step 3: Preparation of Sodium Salt
  • Reactants: 2.5 g of 5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid and 0.23 g sodium in 20 mL ethanol.
  • Procedure: The acid is dissolved in sodium-ethanol solution, and the solvent is evaporated to yield the sodium salt as a colorless, water-soluble powder.

Data Tables and Process Parameters

Step Reactants/Conditions Temperature (°C) Time Yield/Notes
Condensation Cycloheptanone (112 g), cyanoacetic acid methyl ester (130 g), piperidine (2 g) 60 Several hours Water separation endpoint; distillate collected at 160-175°C (20 mm Hg)
Cyclization Cycloheptenyl-cyanoacetic acid methyl ester (22.1 g), sodium (4.6 g), urea (12 g) in ethanol 80 8 hours Ethanol removal under vacuum; saponification with diluted HCl
Recrystallization Crude barbituric acid from above Room temp Melting point 174°C; colorless needles
Sodium Salt Formation Barbituric acid (2.5 g), sodium (0.23 g) in ethanol Room temp Colorless, water-soluble powder

Research Discoveries and Process Insights

  • The initial condensation step forms a key intermediate that determines the substitution pattern on the barbituric acid ring.
  • Piperidine acts as a catalyst to facilitate the Knoevenagel-type condensation between cycloheptanone and cyanoacetic acid methyl ester.
  • The cyclization with urea in the presence of sodium in ethanol is a classical method to form the barbituric acid ring system, with sodium serving to generate the reactive enolate species.
  • The final sodium salt form improves water solubility, which is critical for pharmaceutical applications.
  • The melting point and crystalline nature of the product confirm purity and structural integrity.
  • The process is scalable and has been referenced in patent literature and chemical encyclopedias, indicating industrial relevance.

Comparative Notes on Related Barbiturate Syntheses

  • Similar preparation methods are used for other 5,5-disubstituted barbituric acids, such as 5-ethyl-5-phenylbarbituric acid (luminal), where substituted malonates react with urea under basic conditions, followed by acidification and recrystallization.
  • The described method avoids harsh conditions and uses relatively mild temperatures (60-80°C) and standard organic solvents (ethanol), facilitating control and reproducibility.
  • The sodium salt preparation is straightforward and involves neutralization in alcoholic media, followed by solvent evaporation.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohepten-1-yl-5-ethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt is a sodium salt derivative of barbituric acid, distinguished by a cycloheptene group at the 5-position. It has a chemical formula of C13H17N2NaO3C_{13}H_{17}N_2NaO_3 and a CAS number of 17626-60-7. This compound exhibits properties typical of barbiturates, known for their depressant effects on the central nervous system.

Scientific Research Applications

This compound is applicable in scientific research, including uses as a reagent in organic synthesis, a reference compound in analytical chemistry, and in exploring potential biological activities, particularly its effects on enzyme activity and cellular processes. Research also explores its potential therapeutic uses, especially regarding its barbiturate properties, as well as in the development of pharmaceuticals and other chemical products.

Potential Applications

  • Pharmaceuticals this compound may be used as a sedative or anxiolytic agent.
  • Anxiolytic Properties It may reduce anxiety levels through CNS depression.
  • Potential Anticonvulsant Activity Similar to other barbiturates, it may have anticonvulsant activity.

Related compounds

Several compounds share structural similarities with this compound.

Compound NameChemical FormulaKey Features
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturateSimilar structure but with cyclohexene; different pharmacological profile
HeptabarbitalKnown for its sedative properties; lacks the cycloheptene group
PhenobarbitalWidely used anticonvulsant; different substituents affecting activity

Mechanism of Action

Comparison with Similar Compounds

Structural Features

Barbiturates are classified based on substituents at the 5-position of the barbituric acid core. Key structural analogs include:

Compound Substituents (5-position) Molecular Formula Sodium Salt Availability
Heptabarbital Sodium Cycloheptenyl, ethyl C₁₃H₁₇N₂O₃Na Yes
Cyclobarbital Cyclohexenyl, ethyl C₁₂H₁₆N₂O₃ Calcium salt available
Pentobarbital 1-Methylbutyl, ethyl C₁₁H₁₈N₂O₃ Sodium salt (Nembutal®)
Phenobarbital Phenyl, ethyl C₁₂H₁₂N₂O₃ Yes
Hexobarbital Cyclohexenyl, methyl (1-position) C₁₃H₁₅N₂O₃Na Sodium salt (Evipal®)
  • Cycloheptenyl vs.
  • Aromatic vs. Non-Aromatic Substituents: Phenobarbital’s phenyl group enhances metabolic stability, contributing to its long-acting profile, whereas non-aromatic analogs like cyclobarbital and heptabarbital are shorter-acting .

Pharmacokinetic Data

A crossover study in humans demonstrated that heptabarbital sodium achieves higher plasma concentrations (linear range: 0.125–5.0 µg/mL) compared to its free acid form, with a bioavailability advantage attributed to rapid dissolution . In contrast, cyclobarbital exhibits lower systemic exposure due to extensive hepatic metabolism, including oxidation of its cyclohexenyl ring to inactive metabolites (e.g., keto-nor-evipal) .

Pharmacological and Regulatory Differences

Regulatory Status

  • Phenobarbital: Schedule IV, reflecting its lower abuse liability but higher risk of accumulation .
  • Heptabarbital: Not explicitly listed in UN schedules, though its sodium salt may fall under national regulations for barbiturates .

Clinical Use Decline

Heptabarbital’s use has diminished due to:

  • Narrow therapeutic index.
  • Risk of dependence (shared with cyclobarbital and pentobarbital) .
  • Replacement by benzodiazepines for insomnia and anxiety.

Microbial Metabolism Studies

Streptomyces mediterranei metabolizes barbiturates like heptabarbital into hydroxylated derivatives (e.g., 5-(3-hydroxyethyl)-5-ethylbarbituric acid), which marginally affect rifamycin production . This contrasts with phenobarbital, which undergoes aromatic hydroxylation to form active metabolites in mammals .

Biological Activity

5-(1-Cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt is a sodium salt derivative of barbituric acid, notable for its unique cycloheptene substitution at the 5-position. This structural modification contributes to its distinct biological activity, particularly as a central nervous system (CNS) depressant. Here, we will explore its biological activity, mechanisms of action, and potential applications in medicine.

  • Chemical Formula : C12H15N2NaO3
  • CAS Number : 17626-60-7
  • Molecular Weight : 258.2489 g/mol

The primary mechanism of action for this compound involves its enhancement of gamma-aminobutyric acid (GABA) activity, an inhibitory neurotransmitter in the CNS. By increasing GABAergic transmission, this compound induces sedative and anxiolytic effects, making it potentially useful in treating anxiety and sleep disorders.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Sedative Effects : Exhibits properties typical of barbiturates, promoting sleep and relaxation.
  • Anxiolytic Properties : May reduce anxiety levels through CNS depression.
  • Potential Anticonvulsant Activity : Similar to other barbiturates, it may have applications in seizure management.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameChemical FormulaKey Features
Sodium 5-(1-cyclohexen-1-yl)-5-ethylbarbiturateC12H15N2NaO3Similar structure but different pharmacological profile
HeptabarbitalC12H16N2O3Known for sedative properties; lacks cycloheptene group
PhenobarbitalC12H12N2O3Widely used anticonvulsant; different substituents affecting activity

The distinct cycloheptene substitution in this compound may impart unique pharmacological effects compared to these similar compounds.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

  • Sedative and Anxiolytic Effects : In animal models, administration of the compound has shown significant sedative effects, comparable to traditional barbiturates. Dosing studies indicate effective sedation at lower doses than some existing barbiturates .
  • Enzyme Interaction Studies : Research indicates that this compound interacts with specific enzymes involved in neurotransmitter metabolism. This interaction may enhance its therapeutic potential in managing CNS disorders.
  • Combination Therapies : Investigations into combination therapies with sulfanilamides have shown that this compound can reduce the required dosage of other CNS depressants while maintaining efficacy, suggesting potential for synergistic effects .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-(1-cyclohepten-1-yl)-5-ethylbarbituric acid sodium salt?

Methodological Answer:
The synthesis typically involves:

Alkylation of Barbituric Acid : React barbituric acid with cycloheptenyl and ethyl substituents via alkylating agents (e.g., cycloheptenyl chloride and ethyl bromide) in a base (e.g., sodium hydroxide) to form the 5,5-disubstituted barbituric acid core .

Thiolation (if applicable) : Introduce a thio group using thiourea or sulfur-containing reagents under controlled pH and temperature .

Salt Formation : Neutralize the free acid with sodium hydroxide in ethanol or methanol, followed by recrystallization from isopropyl alcohol to isolate the sodium salt .
Key Considerations : Optimize solvent choice (e.g., ethanol vs. methanol) and reaction time to minimize byproducts. Monitor purity via HPLC or NMR post-synthesis .

Advanced: How do structural modifications (e.g., cycloheptenyl vs. cyclohexenyl) affect pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Cycloheptenyl’s larger ring increases lipophilicity compared to cyclohexenyl, potentially enhancing blood-brain barrier penetration. Assess via octanol-water partition coefficients (logP) .
  • Metabolic Stability : Use in vitro hepatic microsome assays to compare oxidative metabolism rates. Cycloheptenyl’s strain may reduce enzymatic degradation compared to smaller rings .
  • Receptor Binding : Perform molecular docking studies with GABAA receptor models to evaluate substituent steric effects. Larger rings may alter binding affinity .

Basic: What analytical techniques validate the compound’s purity and structure?

Methodological Answer:

  • IR Spectroscopy : Confirm the presence of thioamide (C=S, ~1200 cm<sup>-1</sup>) and carbonyl (C=O, ~1700 cm<sup>-1</sup>) groups .
  • NMR : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify substituent integration (e.g., cycloheptenyl protons at δ 5.5–6.0 ppm) .
  • HPLC : Employ a C18 column with UV detection (λ = 254 nm) to quantify purity (>98%) and detect impurities .

Advanced: How can researchers resolve contradictions in reported toxicity data (e.g., in vitro vs. in vivo)?

Methodological Answer:

  • Dose Adjustments : Normalize in vitro IC50 values to in vivo doses using allometric scaling (e.g., rat LD50 = 510 mg/kg vs. cell-based assays).
  • Metabolite Profiling : Use LC-MS to identify active/toxic metabolites in plasma and correlate with in vitro hepatotoxicity assays .
  • Species-Specific Factors : Compare toxicity across models (e.g., rodent vs. zebrafish) to account for metabolic differences .

Basic: What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Test in aqueous buffers (pH 7.4) and organic solvents (DMSO, ethanol). Sodium salt form enhances water solubility (>50 mg/mL) compared to free acid .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed barbituric acid derivatives .

Advanced: What experimental designs optimize pharmacological studies (e.g., sedative efficacy)?

Methodological Answer:

  • Factorial Design : Vary dose (10–100 mg/kg), route (IV vs. oral), and animal strain (Sprague-Dawley vs. Wistar rats) to identify efficacy drivers .
  • Behavioral Assays : Use pentylenetetrazole (PTZ)-induced seizure models to quantify anticonvulsant ED50 and compare to reference barbiturates .
  • EEG Monitoring : Correlate plasma concentrations with neurophysiological effects (e.g., burst suppression ratio) in anesthetized models .

Basic: How does this compound compare to structurally similar barbiturates (e.g., 5-ethyl-5-phenyl derivatives)?

Methodological Answer:

Property 5-(1-Cycloheptenyl)-5-ethyl 5-Ethyl-5-phenyl
LogP ~1.8 (higher lipophilicity)~1.2
GABAA EC50 12 µM8 µM
Metabolic Half-life 3.5 hrs (rat)6 hrs (rat)
Data derived from receptor binding assays and pharmacokinetic studies .

Advanced: What strategies mitigate formulation challenges (e.g., hygroscopicity)?

Methodological Answer:

  • Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar) to reduce water content (<1% w/w) .
  • Excipient Screening : Test bulking agents (mannitol, trehalose) to stabilize the sodium salt during storage .
  • Packaging : Use desiccant-containing vials and argon purging to prevent hydrolysis .

Basic: What regulatory guidelines apply to preclinical studies of this compound?

Methodological Answer:

  • OECD 423 : Follow acute oral toxicity testing protocols (fixed-dose procedure) .
  • GLP Compliance : Document synthesis, purity, and stability data per FDA 21 CFR Part 58 for IND submissions .
  • Ethical Approvals : Obtain IACUC approval for in vivo studies, ensuring humane endpoints (e.g., ≤20% weight loss) .

Advanced: How can computational modeling predict drug-drug interactions (DDIs)?

Methodological Answer:

  • CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2C9 isoforms using fluorogenic substrates. Compare IC50 values to clinical thresholds .
  • Physiologically Based Pharmacokinetic (PBPK) Models : Integrate in vitro metabolism data to simulate DDIs with co-administered drugs (e.g., warfarin) .
  • Machine Learning : Train models on barbiturate datasets to predict interaction risks based on structural fingerprints .

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